Cas no 1368127-04-1 (5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyridin-7-amine)
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyridin-7-amine structure](https://www.kuujia.com/scimg/cas/1368127-04-1x500.png)
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyridin-7-amine Chemical and Physical Properties
Names and Identifiers
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- 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-7-amine
- EN300-7174568
- AT40751
- 5,6,7,8-TETRAHYDRO-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-7-AMINE
- 1368127-04-1
- 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyridin-7-amine
-
- Inchi: 1S/C6H10N4/c7-5-1-2-10-4-8-9-6(10)3-5/h4-5H,1-3,7H2
- InChI Key: COHMDMODSYQDIR-UHFFFAOYSA-N
- SMILES: N12C=NN=C1CC(CC2)N
Computed Properties
- Exact Mass: 138.090546336g/mol
- Monoisotopic Mass: 138.090546336g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 127
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.1
- Topological Polar Surface Area: 56.7Ų
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyridin-7-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7174568-0.5g |
5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-7-amine |
1368127-04-1 | 0.5g |
$1043.0 | 2023-06-01 | ||
Enamine | EN300-7174568-0.05g |
5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-7-amine |
1368127-04-1 | 0.05g |
$912.0 | 2023-06-01 | ||
Enamine | EN300-7174568-10.0g |
5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-7-amine |
1368127-04-1 | 10g |
$4667.0 | 2023-06-01 | ||
Enamine | EN300-7174568-0.1g |
5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-7-amine |
1368127-04-1 | 0.1g |
$956.0 | 2023-06-01 | ||
Enamine | EN300-7174568-5.0g |
5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-7-amine |
1368127-04-1 | 5g |
$3147.0 | 2023-06-01 | ||
Enamine | EN300-7174568-2.5g |
5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-7-amine |
1368127-04-1 | 2.5g |
$2127.0 | 2023-06-01 | ||
Enamine | EN300-7174568-0.25g |
5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-7-amine |
1368127-04-1 | 0.25g |
$999.0 | 2023-06-01 | ||
Enamine | EN300-7174568-1.0g |
5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-7-amine |
1368127-04-1 | 1g |
$1086.0 | 2023-06-01 |
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyridin-7-amine Related Literature
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Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086
Additional information on 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyridin-7-amine
Introduction to 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyridin-7-amine (CAS No. 1368127-04-1)
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyridin-7-amine, identified by its Chemical Abstracts Service (CAS) number 1368127-04-1, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the triazolopyridine class, a structural motif known for its broad spectrum of biological activities and potential therapeutic applications. The unique arrangement of nitrogen atoms in its molecular framework imparts distinctive chemical and pharmacological properties, making it a subject of intense study in drug discovery and development.
The molecular structure of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyridin-7-amine consists of a fused triazole ring connected to a pyridine ring via a seven-membered saturated bridge. This configuration creates a rigid scaffold that can interact with biological targets in specific ways. The presence of an amine group at the 7-position further enhances its reactivity and potential for functionalization, enabling the synthesis of derivatives with tailored pharmacological profiles.
In recent years, there has been a growing interest in exploring the pharmacological potential of triazolopyridine derivatives due to their ability to modulate various biological pathways. Studies have demonstrated that compounds within this class can exhibitantimicrobial,anti-inflammatory, andanticanceractivities. The amine-substituted triazolopyridines are particularly noteworthy for their interactions with enzymes and receptors involved in disease processes.
One of the most compelling aspects of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyridin-7-amine is its versatility as a scaffold for drug design. Researchers have leveraged its structural features to develop novel molecules targeting specific therapeutic areas. For instance, modifications at the 5- and 6-positions of the triazole ring have been explored to enhance binding affinity to biological targets. Similarly, functionalization of the pyridine ring has allowed for the introduction ofbioisostericgroups that mimic natural substrates or inhibitors.
The synthesis of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyridin-7-amine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by functional group transformations. Advances in catalytic methods have enabled more efficient and sustainable synthesis protocols, reducing the environmental impact of production processes.
Recent research has highlighted the compound's potential inneurological disorders. Studies suggest that derivatives of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyridin-7-amine may interact with neurotransmitter receptors and ion channels involved in conditions such as epilepsy and Alzheimer's disease. Preclinical studies have shown promising results in animal models regarding their ability to modulate neuronal activity and protect against neurodegeneration.
Theanticancerproperties of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyridin-7-amine have also been extensively investigated. Mechanistic studies indicate that this compound can induce apoptosis in cancer cells by disrupting essential cellular pathways. Its ability to inhibit key enzymes involved in DNA replication and cell proliferation makes it an attractive candidate for further development into anticancer therapeutics. Additionally,chemoresistance reversalactivity has been observed in some derivatives.
In the realm ofantimicrobialtreatment,5;6;7;8-tetrahydro-[1;2;4]-triazolo[4;3-a]-pyridin-7-am ines derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria as well as fungi. The unique structural features contribute to their ability to disrupt microbial cell membranes and interfere with vital metabolic processes. This broad-spectrum activity makes them valuable candidates for developing new antibiotics or antifungal agents.
Theanti-inflammatorytacticsof this compound stem from its ability to modulate inflammatory signaling pathways. By inhibiting key pro-inflammatory cytokines and enzymes such as COX-2 and NF-κB,5;6;7;8-tetrahydro-[1;2;4]-triazolo[4;3-a]-py ridin - 7 - am ines derivatives offer potential benefits in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The development of novel pharmaceuticals relies heavily on computational modeling techniques to predict how compounds will interact with biological targets. Molecular docking studies have been instrumental in understanding the binding modes of 5;6;7;8-tetrahydro-[1;2;4]-triazolo[4;3-a]-py ridin - 7 - am ines derivatives with proteins such as kinases and transcription factors. These studies provide critical insights into optimizing lead structures for improved pharmacological efficacy.
The future prospects for 5;6;7;8-tetrahydro-[1;2;4]-triazolo[4;3-a]-py ridin - 7 - am ine are promising given its diverse biological activities and synthetic accessibility. Continued research efforts are expected to yield new derivatives with enhanced potency and selectivity for therapeutic applications. Collaborative efforts between academia and industry will be crucial in translating these findings into clinical reality.
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